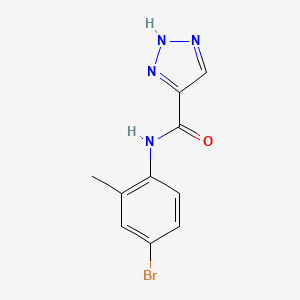

N-(4-bromo-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(4-bromo-2-methylphenyl)-2H-triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN4O/c1-6-4-7(11)2-3-8(6)13-10(16)9-5-12-15-14-9/h2-5H,1H3,(H,13,16)(H,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTDILTQZZASWPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)C2=NNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide typically involves the following steps:

Formation of the Triazole Ring:

Amidation: The carboxamide group is introduced by reacting the triazole derivative with an appropriate amine under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Substitution: The bromo group on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Biological Activities

The biological significance of N-(4-bromo-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide has been evaluated through various studies focusing on its antimicrobial and anticancer properties:

Antimicrobial Activity

Numerous studies have demonstrated the compound's effectiveness against a range of bacterial and fungal pathogens. For instance:

- Study on Bacterial Inhibition : The compound showed promising results against both Gram-positive and Gram-negative bacteria. In vitro tests indicated minimum inhibitory concentration (MIC) values as low as 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli .

| Target Organism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anticancer Activity

The anticancer potential of this compound has also been investigated:

- Cytotoxicity Testing : In studies involving human breast cancer cell lines (MCF-7), the compound exhibited a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

Case Studies

Several case studies provide insights into the applications and effectiveness of this compound:

- Antimicrobial Efficacy Study (2024) : This study focused on evaluating the compound's effects on various bacterial strains. Results indicated significant antibacterial activity with MIC values supporting its potential use as an antimicrobial agent.

- Anticancer Activity Evaluation (2023) : This research assessed the cytotoxic effects on MCF-7 cells, confirming its potential as an anticancer drug candidate due to its effective inhibition of cell growth.

- Inflammation Model Study (2025) : Investigating the anti-inflammatory properties using LPS-stimulated macrophages revealed that treatment with the compound reduced levels of pro-inflammatory cytokines like TNF-alpha and IL-6 by approximately 50% compared to controls .

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromo group may enhance binding affinity through halogen bonding, while the carboxamide group can form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

5-Amino-N-(4-bromo-3-methylphenyl)-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS: 899972-91-9)

- Key Differences: Amino group at position 5 of the triazole ring (vs. hydrogen in the target compound). 4-Chlorobenzyl group at position 1 of the triazole (vs. Phenyl substitution: 4-bromo-3-methylphenyl (vs. 4-bromo-2-methylphenyl).

- The meta-methyl group on the phenyl ring may reduce steric hindrance compared to the ortho-methyl group in the target compound .

N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

- Key Differences: Cyclopropyl group at position 5 of the triazole (vs. hydrogen). 4-Methoxyphenyl at position 1 (vs. 4-Chlorophenyl as the amide-linked aryl group (vs. bromo-methylphenyl).

- The chloro substituent is less bulky than bromine, possibly reducing steric interactions .

Variations in Triazole Core Substitution

N-Substituted-5-Methyl-1-(4-Methylphenyl)-1H-1,2,3-Triazole-4-Carboxamide Derivatives

- Key Differences: Methyl group at position 5 of the triazole (vs. hydrogen). 4-Methylphenyl at position 1 (vs. Variable N-substituents (e.g., thiazol-2-yl, tetrahydrofuran-2-yl).

- Impact : The methyl group at position 5 increases hydrophobicity, while substituents like thiazole or tetrahydrofuran enhance hydrogen-bonding capacity. These derivatives have shown antiproliferative activity against lung cancer cells (NCI-H522), with growth inhibition values (GP) up to 70% .

1-(4-Chlorophenyl)-5-(Trifluoromethyl)-1H-1,2,3-Triazole-4-Carboxylic Acid Derivatives

- Key Differences: Trifluoromethyl group at position 5 (vs. hydrogen). 4-Chlorophenyl at position 1 (vs.

- Impact : The trifluoromethyl group is strongly electron-withdrawing, improving metabolic stability and binding to hydrophobic pockets in enzymes like c-Met kinase. These compounds exhibit selective inhibition of cancer cell lines (MCF-7, HepG2) with GP values up to 68.09% .

Heterocyclic Replacements

4-Bromo-N-(2,4-Dimethylphenyl)-3-Nitro-1H-Pyrazole-5-Carboxamide (CAS: 489410-05-1)

- Key Differences :

- Pyrazole core (vs. triazole).

- Nitro group at position 3 (vs. hydrogen).

- 2,4-Dimethylphenyl as the amide-linked aryl group.

- Impact: The pyrazole ring alters electronic distribution, while the nitro group increases reactivity.

Physical Properties

Biological Activity

N-(4-bromo-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide is a derivative of the triazole family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The compound's chemical structure is characterized by a triazole ring and a carboxamide functional group. The synthesis typically involves the reaction between 4-bromo-2-methylaniline and 1H-1,2,3-triazole-5-carboxylic acid, often facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound possess potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of specific enzymes or proteins critical for bacterial survival .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies involving peripheral blood mononuclear cells (PBMCs) demonstrated that certain triazole derivatives can reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases .

Anticancer Activity

Recent investigations into the anticancer properties of triazole derivatives have yielded promising results. For example, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines. The activity is often linked to the induction of apoptosis via pathways involving p53 expression and caspase activation .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth or cancer cell proliferation.

- Cytokine Modulation : It can modulate immune responses by influencing cytokine production.

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells.

Comparative Analysis with Other Triazoles

To understand the unique properties of this compound, it is beneficial to compare it with other related compounds:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Moderate | Significant | High |

| N-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole derivatives | High | Moderate | Moderate |

| 1H-1,2,4-triazoles with propanoic acid moiety | Low | High | Variable |

Case Studies and Research Findings

Several studies have highlighted the biological potential of triazole derivatives:

- Study on Cytokine Release : A study evaluating the effects of various triazole derivatives on cytokine release found that compounds similar to this compound significantly decreased TNF-α levels in PBMC cultures .

- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy against multiple bacterial strains, revealing that certain derivatives exhibited potent activity comparable to standard antibiotics .

- Cytotoxicity in Cancer Cells : Research focusing on anticancer properties demonstrated that specific triazoles could induce apoptosis in cancer cell lines such as MCF-7 and U937 through caspase activation pathways .

Q & A

Q. Basic

- NMR spectroscopy : and NMR confirm regioselectivity of the triazole ring and substituent positions.

- Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., bromine’s doublet).

- X-ray crystallography : Resolves bond lengths/angles (e.g., triazole N–N distances ~1.3 Å) using SHELXL for refinement .

How can solubility limitations in biological assays be addressed?

Q. Advanced

- Derivatization : Introduce hydrophilic groups (e.g., PEG chains) at the carboxamide nitrogen.

- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability.

- Nanoparticle encapsulation : Liposomal formulations enhance bioavailability without altering core structure .

How should conflicting bioactivity data across studies be interpreted?

Advanced

Contradictions may arise from:

- Assay variability : Standardize protocols (e.g., ATP levels in kinase assays).

- Off-target effects : Perform counter-screening against related enzymes (e.g., carbonic anhydrase vs. tyrosine kinases).

- Metabolic instability : Use liver microsome studies to assess CYP450-mediated degradation.

Dose-response curves (IC₅₀) and time-resolved activity assays clarify potency discrepancies .

What strategies resolve contradictions in crystallographic data?

Q. Advanced

- SHELXL refinement : Apply restraints for disordered bromophenyl groups and anisotropic displacement parameters.

- Twinning analysis : Use PLATON to detect twinning and refine structures with HKLF5 data.

- Validation tools : Check R-factor convergence (<5% difference between R₁ and wR₂) .

How to design structure-activity relationship (SAR) studies for this compound?

Q. Advanced

- Substituent variation : Modify bromine (e.g., replace with Cl, CF₃) or methyl groups on the phenyl ring.

- Triazole substitution : Test 1H vs. 2H triazole tautomers for target binding.

- Computational docking : Use AutoDock Vina to predict interactions with kinase ATP-binding pockets.

Biological data should be correlated with steric/electronic parameters (Hammett σ, π interactions) .

What computational parameters are optimal for modeling this compound?

Q. Advanced

- DFT calculations : B3LYP/6-31G(d) basis set for geometry optimization and frontier orbital analysis.

- Molecular dynamics (MD) : Simulate solvation in explicit water (TIP3P model) for >50 ns.

- Docking grids : Define active sites using crystallographic data (PDB: 3LCS for VEGFR2) .

How to assess compound stability under experimental storage conditions?

Q. Advanced

- Stress testing : Expose to light (ICH Q1B), humidity (40°C/75% RH), and acidic/basic conditions.

- HPLC monitoring : Track degradation products (e.g., hydrolyzed carboxamide).

- Lyophilization : For long-term storage, use cryoprotectants (trehalose) to prevent aggregation .

How to validate data reproducibility across laboratories?

Q. Advanced

- Standardized SOPs : Share detailed protocols (e.g., reaction times, quenching methods).

- Reference standards : Use a common batch for bioactivity comparisons.

- Inter-lab round-robin tests : Statistically analyze variance (ANOVA) in IC₅₀ values.

Tools like WinGX ensure consistent crystallographic data processing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.